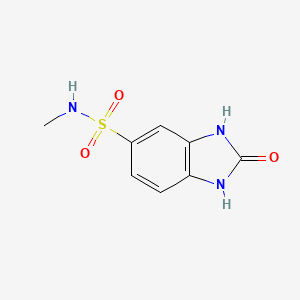

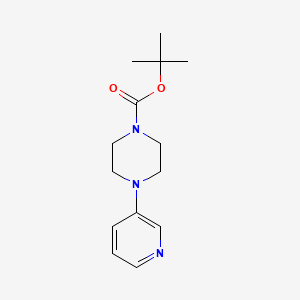

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a chemical compound. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities .

Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not reported in the literature. Benzimidazoles, in general, can undergo various chemical reactions depending on the functional groups attached to the benzimidazole core .Wissenschaftliche Forschungsanwendungen

Class III Antiarrhythmic Activity

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide derivatives have shown potent Class III antiarrhythmic activity. Selected compounds within this class were found to be effective in prolonging action potential duration without affecting conduction, showcasing potential as novel antiarrhythmic agents with good oral bioavailability and favorable hemodynamic profiles (Ellingboe et al., 1992).

COX-2 Inhibition for Arthritis Treatment

Derivatives of this compound have been synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity. This research led to the identification of celecoxib, a highly selective COX-2 inhibitor currently used in the treatment of rheumatoid arthritis and osteoarthritis, highlighting the compound's significant therapeutic potential (Penning et al., 1997).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, closely related to this compound, have been synthesized and evaluated as effective antimicrobial and antiproliferative agents. These compounds exhibit potent activity against various human cell lines, demonstrating their utility in the development of new therapeutic agents for treating infections and proliferative diseases (Abd El-Gilil, 2019).

Electroanalytical Applications

Sulfonamide drugs, including derivatives of this compound, have been investigated for their electroanalytical applications. A study on the electrochemical determination of sulfamethoxazole, a sulfonamide antibiotic, in biological samples demonstrates the potential of these compounds in analytical chemistry and diagnostic applications (Chasta & Goyal, 2015).

Environmental Implications and Degradation

Research on the microbial degradation of sulfonamide antibiotics, including derivatives of this compound, has revealed novel pathways for their elimination from the environment. This includes the ipso-hydroxylation followed by fragmentation, highlighting the environmental persistence and potential strategies for mitigating antibiotic resistance propagation (Ricken et al., 2013).

Eigenschaften

IUPAC Name |

N-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3S/c1-9-15(13,14)5-2-3-6-7(4-5)11-8(12)10-6/h2-4,9H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYADEDFRFBCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)

![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)